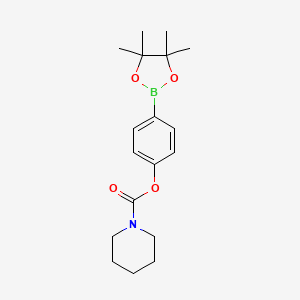

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl piperidine-1-carboxylate

Description

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl piperidine-1-carboxylate is an organoboron derivative featuring a boronate ester group and a piperidine carboxylate moiety. Its structural framework enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron compounds . The hydrochloride salt form (CAS 1808928-32-6) is synthesized via deprotection of tert-butyl precursors, achieving >99% yield and high purity . Key applications include pharmaceutical intermediates and materials science due to its reactivity and modularity.

Properties

IUPAC Name |

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)14-8-10-15(11-9-14)22-16(21)20-12-6-5-7-13-20/h8-11H,5-7,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAWCRTUINGBQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(=O)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657298 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-28-9 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Three-Step Synthesis from tert-butyl-4-hydroxypiperidine-1-carboxylate

- Reference : Kong et al. (2016) reported a three-step synthesis starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, achieving an overall yield of 49.9%. The intermediate structures were confirmed by mass spectrometry and proton NMR spectroscopy.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A widely used method involves the palladium-catalyzed cross-coupling between the boronate ester and aryl halides under optimized conditions:

- Catalysts : PdXPhosG2 and Pd(dppf)Cl₂·DCM are commonly used.

- Bases : Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).

- Solvents : Mixtures of 1,4-dioxane and water.

- Temperature : Typically 65–80 °C.

- Hydrogen sources : Ammonium formate or triethylsilane are employed for reductive steps when necessary.

General Procedure A (Optimization) involves reacting tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with methyl 4-bromobenzoate, varying catalyst loadings, bases, and hydrogen sources to optimize yield and selectivity.

Experimental Data and Reaction Optimization

The following table summarizes catalyst screening and hydrogen source effects on the reaction outcome (based on 1H NMR analysis of crude mixtures):

| Entry | Catalyst (mol%) | Hydrogen Source | Base | Selectivity (10:9 ratio) |

|---|---|---|---|---|

| 1 | Pd(dppf)Cl₂·DCM (6%) | H₂ (balloon) | K₂CO₃ | 100:0 |

| 2 | Pd(dppf)Cl₂·DCM (6%) | Et₃SiH (3 eq.) | K₂CO₃ | 74:26 |

| 3 | Pd(dppf)Cl₂·DCM (10%) | Et₃SiH (3 eq.) | K₂CO₃ | 39:61 |

| 4 | PdXPhosG2 (10%) | NH₄HCO₂ (10 eq.) | K₃PO₄ | 28:72 |

| 5 | PdXPhosG2 (10%) | NH₄HCO₂ (10 eq.) | K₃PO₄ | 80:20 |

| 6 | PdXPhosG2 (12%) | NH₄HCO₂ (10 eq.) | K₃PO₄ | 100:0 |

This optimization shows that PdXPhosG2 at 12 mol% with ammonium formate and K₃PO₄ base achieves complete selectivity for the desired product.

General Synthetic Procedures

General Procedure B: Substrate Scope

- Boronic ester or acid (0.25 mmol) and aryl halide (0.25 mmol) are combined with PdXPhosG2 (1 mol%), 10% Pd/C (0.12 equiv.), and K₃PO₄ (3 equiv.) in 1,4-dioxane/water.

- Stirred at 80 °C for 4 hours.

- Ammonium formate in methanol is added, and the mixture is stirred at room temperature for 16 hours.

- The mixture is filtered through Celite, concentrated, and purified.

This procedure has been successfully applied to a variety of substrates with yields ranging from moderate to excellent (38% to quantitative).

General Procedure C: Wax Capsule Method

- A wax capsule containing ammonium formate is prepared by encapsulating the solid in molten paraffin wax.

- The capsule is added to a boiling tube with the reactants and Pd catalysts.

- The reaction mixture is stirred at 65 °C for 16 hours.

- Workup includes filtration and concentration before purification.

This innovative approach simplifies the handling of ammonium formate and improves reaction reproducibility.

Representative Yields and Conversions

| Entry | Boronate Ester (mg) | Aryl Halide (mg or µL) | Conversion (%) |

|---|---|---|---|

| 1 | 39 | 26 | 98 |

| 2 | 39 | 16 | Quantitative |

| 3 | 39 | 16 | 94 |

| 4 | 39 | 12 | 79 |

| 5 | 39 | 30 | 99 |

| ... | ... | ... | ... |

| 22 | 30 | 12 | 38 |

| 23 | 30 | 30 | 50 |

Conversions were determined by 1H NMR using 1,4-dinitrobenzene as an internal standard.

Characterization and Confirmation of Structure

The synthesized compound is typically characterized by:

- 1H NMR and 13C NMR spectroscopy : Chemical shifts consistent with the expected structure.

- Mass spectrometry (MS) : Confirmation of molecular weight.

- Infrared (IR) spectroscopy : Identification of characteristic functional groups.

- Chiral HPLC (if applicable): To determine enantiomeric purity.

Example: tert-butyl 4-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate showed characteristic proton signals at δ 7.97 (d, 2H), 7.26 (d, 2H), and 1.47 (s, 9H) in CDCl₃, confirming the successful coupling.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form phenol derivatives.

Reduction: The compound can be reduced under specific conditions to yield different functional groups.

Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts and bases like potassium carbonate are frequently used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenol derivatives, while substitution reactions can produce various arylated products.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Research has indicated that compounds similar to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl piperidine-1-carboxylate exhibit antitumor properties. The boron-containing structure can enhance the compound's ability to target cancer cells selectively. For instance, studies on boron-containing compounds have shown their effectiveness in inhibiting specific cancer cell lines by inducing apoptosis .

1.2 Drug Delivery Systems

The compound's unique structural features allow it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability. Research has demonstrated that such boron compounds can improve the pharmacokinetic profiles of therapeutic agents by facilitating their transport across biological membranes .

Organic Synthesis

2.1 Cross-Coupling Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl piperidine-1-carboxylate can serve as a versatile reagent in cross-coupling reactions. Its boronate ester functionality makes it an excellent candidate for Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis . The efficiency of these reactions is often attributed to the stability and reactivity of the boron moiety.

2.2 Synthesis of Complex Molecules

The compound can be employed in the synthesis of complex organic molecules that require precise functionalization. Its use in multi-step synthetic pathways allows chemists to construct intricate molecular architectures with high specificity and yield .

Material Science

3.1 Polymer Chemistry

In material science, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl piperidine-1-carboxylate is being investigated for its potential applications in polymer chemistry. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Studies suggest that boron-containing polymers exhibit improved performance characteristics compared to their non-boron counterparts .

3.2 Sensor Development

The compound's unique electronic properties make it suitable for developing sensors capable of detecting specific analytes. Research has shown that boron-based compounds can be integrated into sensor platforms to improve sensitivity and selectivity for various chemical species .

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl piperidine-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The piperidine moiety can interact with biological targets, potentially influencing receptor activity and enzyme function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

tert-Butyl-Protected Analogs

- tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

- Structure : Incorporates a tert-butyl ester instead of the hydrochloride group.

- Synthesis : Prepared via hydrogenation of aromatic precursors (General Procedure B), yielding 36% as a white solid .

- Properties : Higher molecular weight (417.35 g/mol), enhanced stability due to steric protection from the tert-butyl group .

- Applications : Stable intermediate for further functionalization .

Silyl-Containing Derivatives

- tert-Butyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)pyrrolidine-1-carboxylate (2ab)

- Structure : Combines boronate and trimethylsilyl groups on a pyrrolidine ring.

- Synthesis : Achieved via General Procedure B with 36% yield; confirmed cis-configuration .

- Properties : Dual functionalization allows orthogonal reactivity but complicates purification.

- Applications : Used in sequential borylation-silylation strategies for complex molecule synthesis .

Cyclopropane Derivatives

- 4-((1R,2S,3R)-2-(Methyl(phenyl)carbamoyl)-3-(boronate)cyclopropyl)piperidine-1-carboxylate

- Structure : Cyclopropane core with boronate and carbamoyl substituents.

- Synthesis : Radical cyclopropanation (GP-1) using chiral ligands, yielding >90% enantiomeric excess .

- Properties : High diastereoselectivity (>20:1 dr) and stereochemical control .

- Applications : Chiral building blocks for asymmetric catalysis .

Physicochemical Properties

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl piperidine-1-carboxylate is a compound that belongs to the class of boron-containing compounds. Its unique structure incorporates a piperidine moiety and a dioxaborolane group, which contribute to its biological activities. This article reviews the biological activity of this compound based on recent research findings.

- Chemical Formula : C₁₁H₁₅BNO₂

- Molecular Weight : 205.06 g/mol

- CAS Number : 181219-01-2

- Appearance : White to off-white powder

The biological activity of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl piperidine-1-carboxylate is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in enhancing the bioavailability and stability of drug candidates. Furthermore, the piperidine ring can modulate receptor activity and influence cellular signaling pathways.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

- Inhibition of Cell Proliferation : Compounds related to this structure have shown IC₅₀ values in the nanomolar range against various cancer cell lines. A study reported an IC₅₀ of 0.126 μM in MDA-MB-231 triple-negative breast cancer (TNBC) cells, demonstrating potent inhibitory effects compared to non-cancerous cell lines .

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes that are crucial for cancer progression:

- Matrix Metalloproteinases (MMPs) : Significant inhibition against MMP-2 and MMP-9 was observed, which are involved in extracellular matrix degradation and tumor metastasis .

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics:

- Bioavailability : A related compound exhibited an oral bioavailability of 31.8% after administration at 10 mg/kg .

- Clearance Rate : The clearance was reported at 82.7 mL/h/kg after intravenous administration .

Case Studies

Several studies have investigated the biological effects of boron-containing compounds similar to the target compound:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl piperidine-1-carboxylate?

- Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling precursors. A typical approach involves:

Boronation : Reacting a halogenated phenyl-piperidine precursor with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMSO at 80–100°C for 12–24 hours .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Characterization is confirmed via -NMR (boron-coupled aromatic protons at δ 7.3–7.8 ppm) and -NMR (peak ~30 ppm for dioxaborolane) .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer :

- Chromatography : HPLC with a C18 column and mobile phase (methanol:buffer = 65:35, pH 4.6 adjusted with glacial acetic acid) to assess purity (>97%) .

- Spectroscopy :

- -NMR (if fluorinated analogs are present) and -NMR for boron environment verification .

- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₁₈H₂₈BNO₂, [M+H]⁺ = 301.23) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the boronate ester .

Advanced Research Questions

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions under varying catalytic systems?

- Methodological Answer :

- Catalyst Screening : Compare Pd(PPh₃)₄, PdCl₂(dtbpf), and Buchwald-Hartwig catalysts in DMF/H₂O (3:1) at 60–100°C. Monitor yields via LC-MS. PdCl₂(dtbpf) shows higher efficiency (yields >85%) due to reduced steric hindrance .

- Side Reactions : Competing protodeboronation occurs under acidic conditions (pH <5); mitigate using buffered systems (pH 7–8) .

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer :

- Dynamic NMR : For rotameric equilibria in piperidine-carboxylate moieties, use variable-temperature -NMR (e.g., −40°C to 25°C) to resolve splitting patterns .

- X-ray Crystallography : Resolve ambiguous NOE correlations (e.g., axial vs. equatorial piperidine conformers) by growing single crystals in EtOAc/hexane .

Q. How is this compound utilized in the synthesis of bioactive piperidine derivatives?

- Methodological Answer :

- Functionalization : Couple with aryl halides (e.g., 4-bromophenylacetamide) to generate CNS-targeting analogs. Assess biological activity via in vitro assays (e.g., acetylcholinesterase inhibition) .

- Pharmacokinetics : Evaluate metabolic stability using liver microsomes (e.g., human CYP450 isoforms) and LC-MS/MS quantification .

Q. What experimental designs assess the environmental fate of this compound in ecological risk studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.